molecular formula C16H21ClN4O2 B1345057 tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate CAS No. 1020056-91-0

tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

カタログ番号: B1345057
CAS番号: 1020056-91-0
分子量: 336.81 g/mol
InChIキー: FEWUCEHHFRLIFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a premium chemical building block designed for advanced pharmaceutical research and development. This compound features a 7-azaindole (pyrrolo[2,3-b]pyridine) core, a privileged scaffold renowned for its versatility in medicinal chemistry. The presence of a chlorine atom at the 5-position and a piperazine moiety protected by a tert-butyloxycarbonyl (Boc) group makes it a versatile intermediate for constructing targeted molecular libraries. Researchers value this reagent for its potential in the synthesis of protein kinase inhibitors. The structure allows for further functionalization at multiple sites; the Boc group can be readily deprotected to reveal a free piperazine, enabling the introduction of diverse sulfonamides or amides, while the chlorine is a handle for cross-coupling reactions. Its primary research value lies in streamlining the synthesis of complex molecules for probing biological pathways and developing new therapeutic agents, particularly in oncology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)13-11-4-5-18-14(11)19-10-12(13)17/h4-5,10H,6-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWUCEHHFRLIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649813
Record name tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-91-0
Record name tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Intermediate

  • Starting from a suitable aminopyridine derivative, the pyrrolo[2,3-b]pyridine ring is formed by cyclization with a pyrrole precursor.
  • Chlorination at the 5-position is achieved using N-chlorosuccinimide or similar reagents in solvents like acetone or dichloromethane at controlled temperatures (0–25 °C) to ensure regioselectivity.

Coupling with Boc-Protected Piperazine

  • The 4-position halogenated pyrrolo[2,3-b]pyridine intermediate undergoes nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination with tert-butyl piperazine-1-carboxylate.
  • Typical conditions include:
    • Catalyst: Pd(0) complexes such as Pd2(dba)3 or Pd(PPh3)4
    • Base: Potassium carbonate or sodium tert-butoxide
    • Solvent: Dimethylformamide (DMF) or toluene
    • Temperature: 80–110 °C
  • Reaction time varies from several hours to overnight, monitored by TLC or HPLC.

Workup and Purification

  • After completion, the reaction mixture is cooled and diluted with ethyl acetate or similar organic solvents.
  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification is typically performed by silica gel column chromatography using gradients of ethyl acetate/hexane or preparative HPLC to isolate the pure tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Pyrrolo[2,3-b]pyridine core formation Aminopyridine + pyrrole precursor, cyclization Various (e.g., DMF) 80–120 °C Several hours Ring closure under inert atmosphere
Selective chlorination N-chlorosuccinimide or equivalent Acetone/DCM 0–25 °C 1–3 hours Regioselective chlorination
Coupling with Boc-piperazine Pd catalyst, base (K2CO3), Boc-piperazine DMF or toluene 80–110 °C Overnight Buchwald-Hartwig amination
Purification Silica gel chromatography or preparative HPLC Ethyl acetate/hexane Ambient Variable Isolation of pure product

Research Findings and Optimization Notes

  • Catalyst Selection: Palladium catalysts with bulky phosphine ligands improve coupling efficiency and selectivity.
  • Base Choice: Potassium carbonate is preferred for mild basic conditions, minimizing side reactions.
  • Protecting Group Stability: The tert-butyl carbamate group is stable under coupling conditions and can be removed later if needed by acid treatment.
  • Reaction Monitoring: TLC and HPLC are effective for tracking reaction progress and purity.
  • Yield Optimization: Careful control of temperature and stoichiometry enhances yield and reduces impurities.

化学反応の分析

tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

科学的研究の応用

tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate has several scientific research applications:

作用機序

The mechanism of action of tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

類似化合物との比較

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name / CAS No. Core Structure Substituents Molecular Weight (g/mol) Key Property/Activity Reference
Target Compound (1020056-91-0) Pyrrolo[2,3-b]pyridine 5-Cl, Boc-protected piperazine 336.82 Efflux pump inhibition
KuSaSch041 Thieno[2,3-b]pyridine 3,6-diamino, 5-cyano 464.36 Antiplasmodial (IC₅₀ <1 µM)
CAS 2059954-33-3 Pyrrolo[2,3-d]pyrimidine None 305.38 Kinase inhibition
1a (CAS not reported) Oxazolidinone Triazole, 2-fluoro 452.45 Unstable in gastric fluid

Research Findings

  • Synthetic Challenges : Chlorinated pyrrolopyridines (e.g., target compound) require milder conditions (e.g., THF, 65°C) compared to brominated analogs, which often need harsher reagents like Lawesson’s reagent .
  • Biological Relevance : The Boc group in the target compound improves pharmacokinetic properties by masking the piperazine amine, reducing off-target interactions .
  • Stability Trends: Compounds with electron-withdrawing groups (e.g., chloro, cyano) exhibit enhanced metabolic stability but may suffer from reduced solubility .

生物活性

tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate (CAS Number: 1020056-91-0) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H21ClN4O2
  • Molecular Weight : 336.82 g/mol
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and a chloro-pyrrolopyridine moiety.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). In vitro tests showed promising results with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM for certain analogs derived from similar structures. These findings suggest that modifications in the molecular structure can enhance activity against resistant strains of bacteria .

Cytotoxicity

Cytotoxicity assays conducted on HepG2 liver cancer cells indicated that some derivatives of this compound exhibited low cytotoxicity, with IC20 values greater than 40 µM. This suggests a favorable selectivity index when comparing the activity against Mtb and human cells, indicating potential for therapeutic applications without significant toxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substitutions on the piperazine ring significantly affect biological activity. For instance:

  • Phenyl Substitutions : Compounds with phenyl groups at specific positions demonstrated varied activities, with some achieving MIC values as low as 5.9 µM.
  • Pyrrolopyridine Modifications : Variations in the pyrrolopyridine structure led to differing levels of potency, emphasizing the importance of structural integrity in maintaining biological efficacy .

Study on Antitubercular Activity

A comprehensive study evaluated various compounds related to this compound for their ability to inhibit M. tuberculosis. The study identified several analogs with promising activity profiles and low cytotoxicity, paving the way for further development into potential antitubercular drugs .

Evaluation of Selectivity

Further evaluation demonstrated that while some compounds showed high activity against M. tuberculosis, they also exhibited varying degrees of cytotoxicity towards human cells. The most promising candidates maintained a high selectivity index, indicating their potential as therapeutic agents with minimized side effects .

Research Findings Summary Table

CompoundMIC (µM)Cytotoxicity (IC20, µM)Selectivity Index
tert-butyl 4-(5-chloro...)6.3 - 23>40High
Analog A5.9>40High
Analog B21<20Moderate

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate, and what reaction conditions are critical for optimal yield?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:
  • Starting materials: 5-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives and tert-butyl piperazine-1-carboxylate .
  • Reaction conditions: Use of THF as solvent, TBAF (tetrabutylammonium fluoride) as a catalyst, and ethylenediamine to stabilize intermediates. Reactions are heated at 65°C for extended periods (e.g., 9 days) to ensure completion .
  • Purification: Gradient column chromatography (cyclohexane/EtOAc) yields the product as a colorless oil .
  • Critical factors: Reaction time, stoichiometry of TBAF, and temperature control to avoid side reactions.

Q. How can researchers characterize the structural integrity of the compound using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • Spectroscopy:
  • 1H NMR: Key peaks include aromatic protons (δ 7.5–8.5 ppm for pyrrolopyridine), piperazine protons (δ 3.2–3.8 ppm), and tert-butyl groups (δ 1.4 ppm) .
  • Mass spectrometry: Molecular ion peaks at m/z 336.8 (M+H)+ confirm the molecular formula C16H21ClN4O2 .
  • Crystallography: Single-crystal X-ray diffraction (SHELX software) resolves bond angles and torsional strain in the piperazine-pyrrolopyridine system. For example, the diazoacetyl derivative’s structure was validated with R1 = 0.048 .
  • Table 1: Typical NMR Data for Key Protons
Proton GroupChemical Shift (δ, ppm)Multiplicity
Pyrrolopyridine (H-4)8.2Singlet
Piperazine (CH2)3.4–3.6Multiplet
tert-Butyl (C(CH3)3)1.4Singlet

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in NMR or mass spectrometry data during structural verification?

  • Methodological Answer:
  • Cross-validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between pyrrolopyridine protons and adjacent carbons confirm substitution patterns .
  • Isotopic labeling: Use deuterated solvents to eliminate solvent interference in NMR .
  • High-resolution MS (HRMS): Resolve isobaric interferences (e.g., Cl vs. CH3CH2 adducts) by achieving <5 ppm mass accuracy .
  • Crystallographic backup: When spectral data conflict, single-crystal analysis (e.g., SHELXL refinement) provides definitive bond lengths and angles .

Q. In structure-activity relationship (SAR) studies, how does the chloro substituent on the pyrrolopyridine ring influence pharmacological properties compared to other halogenated analogs?

  • Methodological Answer:
  • Comparative analysis: Replace the chloro group with bromo or fluoro analogs and assess changes in:
  • Lipophilicity (LogP): Chloro (LogP ~2.1) vs. bromo (LogP ~2.5) impacts membrane permeability .
  • Receptor binding: Chloro’s electronegativity enhances π-stacking in kinase inhibition assays .
  • Table 2: Biological Activity of Halogenated Derivatives
SubstituentIC50 (nM) for Kinase XLogP
Cl12 ± 22.1
Br18 ± 32.5
F25 ± 41.8
  • Key reference: Bromo analogs show reduced potency due to steric hindrance, while fluoro derivatives exhibit lower LogP but weaker binding .

Q. What are the best practices for optimizing palladium-catalyzed cross-coupling reactions in the synthesis of related pyrrolopyridine-piperazine derivatives?

  • Methodological Answer:
  • Catalyst selection: Pd(PPh3)4 or Pd(dba)2 with XPhos ligands improve coupling efficiency for electron-deficient heterocycles .
  • Solvent optimization: DMF or THF enhances solubility of aryl halides, while avoiding protic solvents prevents catalyst deactivation .
  • Temperature control: Reactions at 80–100°C achieve higher yields but require inert atmospheres to prevent oxidation .
  • Workflow: Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and purify via flash chromatography (silica gel, 40–63 µm) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。